molecular formula C12H10ClN3 B1492323 4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole CAS No. 2098027-82-6

4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Cat. No. B1492323
M. Wt: 231.68 g/mol
InChI Key: XKHMSCJMKFDDPA-UHFFFAOYSA-N
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Description

The compound “4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole” is a triazole derivative. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of triazole derivatives often involves the [3+2] cycloaddition, also known as the click reaction . This reaction typically involves an azide and an alkyne, catalyzed by a copper(I) compound .


Chemical Reactions Analysis

Triazoles can participate in various chemical reactions. Their reactivity is often influenced by the substituents on the triazole ring. The presence of the alkyne group might allow for additional reactions, such as further cycloadditions .

properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-1-prop-2-ynyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c1-3-8-16-9(2)12(14-15-16)10-4-6-11(13)7-5-10/h1,4-7H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHMSCJMKFDDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC#C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Reactant of Route 2
4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Reactant of Route 3
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4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Reactant of Route 5
4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Reactant of Route 6
4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

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